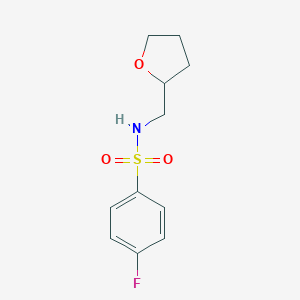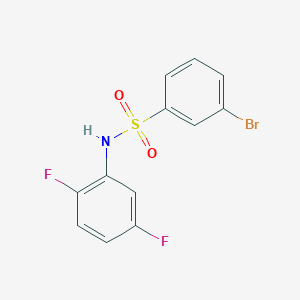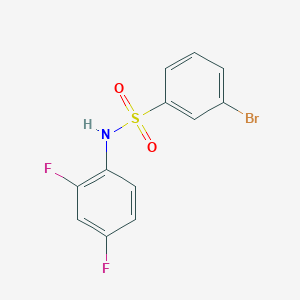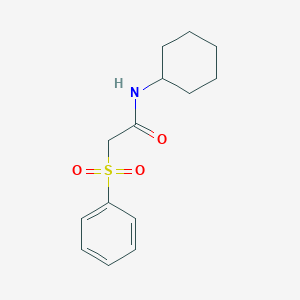
N-cyclohexyl-2-(phenylsulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(phenylsulfonyl)acetamide, commonly known as CSA or N-phenylacetyl-L-prolylglycine ethyl ester, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. CSA is a prodrug of cyclohexylphenylglycolic acid (CPGA), which acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mécanisme D'action
CSA acts as a positive allosteric modulator of mGluR5, which enhances the receptor's activity in response to glutamate stimulation. This leads to increased intracellular signaling and downstream effects, including the regulation of synaptic plasticity, neuroinflammation, and neuroprotection.
Biochemical and Physiological Effects
Studies have shown that CSA can improve cognitive function, reduce anxiety-like behavior, and attenuate drug-seeking behavior in animal models. Additionally, CSA has been shown to have neuroprotective effects against oxidative stress and excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CSA in lab experiments is its specificity for mGluR5, which allows for the selective modulation of glutamate neurotransmission. However, one limitation is the potential for off-target effects, as mGluR5 is widely expressed throughout the brain and has diverse functions.
Orientations Futures
For CSA research include the investigation of its potential therapeutic effects in other neuropsychiatric disorders, such as depression and autism spectrum disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying CSA's effects on synaptic plasticity and neuroinflammation. Finally, the development of more selective and potent mGluR5 modulators may provide new avenues for the treatment of neuropsychiatric disorders.
In conclusion, CSA is a promising compound with potential therapeutic effects in various neurological and psychiatric disorders. Its specific modulation of mGluR5 activity makes it a valuable tool for investigating the role of glutamate neurotransmission in brain function and dysfunction. Further research is needed to fully understand the molecular mechanisms underlying its effects and to develop more selective and potent mGluR5 modulators.
Méthodes De Synthèse
The synthesis of CSA involves the reaction of N-phenylacetyl-L-prolylglycine ethyl ester with sulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain the final product.
Applications De Recherche Scientifique
CSA has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, including schizophrenia, addiction, and anxiety. Studies have shown that CSA can modulate the activity of mGluR5, which plays a crucial role in the regulation of glutamate neurotransmission. The dysregulation of glutamate neurotransmission has been implicated in the pathophysiology of various neuropsychiatric disorders.
Propriétés
Nom du produit |
N-cyclohexyl-2-(phenylsulfonyl)acetamide |
|---|---|
Formule moléculaire |
C14H19NO3S |
Poids moléculaire |
281.37 g/mol |
Nom IUPAC |
2-(benzenesulfonyl)-N-cyclohexylacetamide |
InChI |
InChI=1S/C14H19NO3S/c16-14(15-12-7-3-1-4-8-12)11-19(17,18)13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,15,16) |
Clé InChI |
DFRIEOSUVLCNBP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
C1CCC(CC1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
Solubilité |
42.2 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B262769.png)
![2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide](/img/structure/B262770.png)
![5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B262771.png)
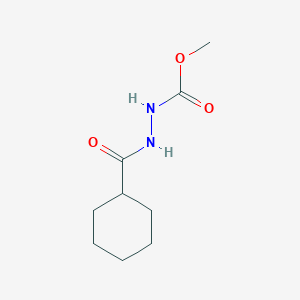
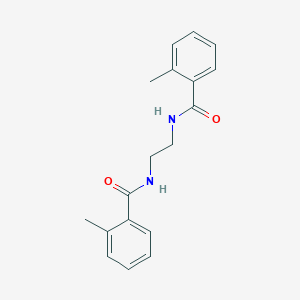
![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B262775.png)
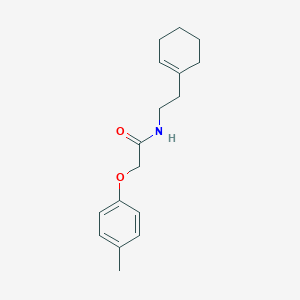
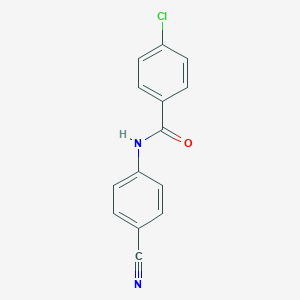
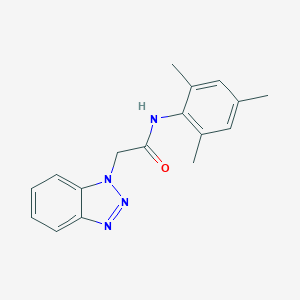
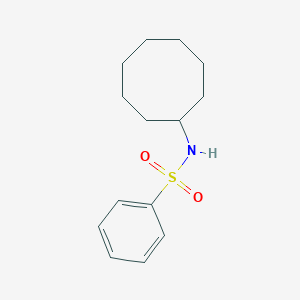
![N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)
